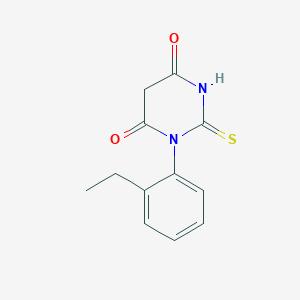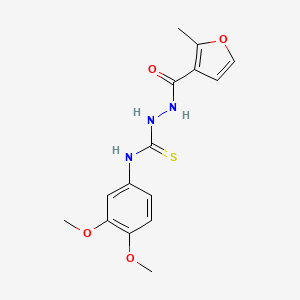
1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as EPTC, is a member of the pyrimidinedione family and has been found to have a variety of interesting properties that make it useful for a range of different research applications.
作用機序
The mechanism of action of 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is still not fully understood, but it is thought to act by binding to specific protein targets and disrupting their normal function. This disruption can lead to a range of different biochemical and physiological effects, depending on the specific target and the context in which it is being studied.
Biochemical and Physiological Effects:
1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a range of different biochemical and physiological effects, depending on the specific target and the concentration of the compound being used. Some of the most common effects include inhibition of protein-protein interactions, disruption of cellular signaling pathways, and inhibition of cell growth and proliferation.
実験室実験の利点と制限
One of the main advantages of using 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in laboratory experiments is its high potency and specificity for certain protein targets. Additionally, 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is relatively easy to synthesize and can be produced in large quantities for use in larger-scale experiments. However, one of the main limitations of using 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are a number of different future directions that could be explored in the study of 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential avenue of research is the development of new synthetic methods for producing 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, which could lead to more efficient and cost-effective production of the compound. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its potential applications in a range of different fields, including drug discovery and development, biochemistry, and pharmacology.
合成法
The synthesis of 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through a number of different methods, including the reaction of 2-ethylphenyl isothiocyanate with barbituric acid, or the reaction of 2-ethylphenyl isocyanate with thiourea. Both of these methods have been shown to be effective in producing high yields of 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, and can be easily scaled up for larger laboratory applications.
科学的研究の応用
1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the most promising applications of 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is in the study of protein-protein interactions, where it has been shown to be a highly effective inhibitor of a number of different protein targets. Additionally, 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been studied for its potential use as an antifungal agent, as well as its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-8-5-3-4-6-9(8)14-11(16)7-10(15)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTAPHRGKMYYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)CC(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)

![N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5883798.png)
![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5883821.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)
![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)

![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)
![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)